molecular formula C18H19N5O B12244305 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244305
M. Wt: 321.4 g/mol
InChI Key: VSLYFYZTMPTKGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques .

Scientific Research Applications

2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine will depend on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved will vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile scaffold for the development of new compounds with tailored properties.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

(2-methylpyrazol-3-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H19N5O/c1-22-16(6-10-20-22)18(24)23-11-7-13(8-12-23)15-5-4-14-3-2-9-19-17(14)21-15/h2-6,9-10,13H,7-8,11-12H2,1H3

InChI Key

VSLYFYZTMPTKGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.